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Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide first isolated from the

porcine duodenum.[1][2] It is a member of the secretin/glucagon hormone superfamily and is

widely distributed throughout the central and peripheral nervous systems, where it functions as

a nonadrenergic, noncholinergic neurotransmitter and neuromodulator.[1][3] Beyond its initial

discovery as a potent vasodilator in the gastrointestinal tract, VIP exerts a wide array of

significant effects on the cardiovascular system.[2][4] It plays a crucial role in regulating

coronary blood flow, cardiac contractility, and heart rate.[1][3] This technical guide provides an

in-depth overview of VIP's mechanisms of action, physiological effects, and signaling pathways

within the cardiovascular system, along with detailed experimental methodologies and a

summary of its role in various pathological states.

Physiological Effects on the Cardiovascular System
VIP's influence on the cardiovascular system is multifaceted, primarily characterized by potent

vasodilation, and direct positive inotropic and chronotropic effects on the heart.

Vasodilation
VIP is an exceptionally potent vasodilator, estimated to be 50-100 times more powerful than

acetylcholine on a molar basis.[1][3][5] This effect is observed across various vascular beds,
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including the coronary arteries and peripheral circulation.[1][6]

Mechanism: The vasodilatory action of VIP is mediated through multiple pathways. In many

vascular tissues, it involves the activation of adenylyl cyclase, leading to increased cyclic

AMP (cAMP) levels in vascular smooth muscle cells.[1][7] Additionally, VIP can stimulate the

release of nitric oxide (NO) from endothelial cells via activation of VPAC1 receptors,

contributing to relaxation.[2][8] In human skin, VIP-mediated vasodilation involves both an

NO-dependent component and histamine release.[8]

Coronary Circulation: In both animal models and humans, intracoronary or intravenous

administration of VIP leads to an increase in the cross-sectional area of epicardial coronary

arteries, a decrease in coronary vascular resistance, and a significant enhancement of

coronary blood flow.[1][9] This suggests a vital role for VIP in regulating coronary vasomotor

tone.[1][3]

Cardiac Effects
VIP-immunoreactive nerve fibers are densely located in key cardiac structures, including the

sinoatrial (SA) node, atrioventricular (AV) node, atria, and ventricles, indicating its direct

regulatory role.[1][3]

Positive Inotropy (Contractility): VIP exerts a primary positive inotropic effect on cardiac

muscle.[1][3] In concentrations ranging from 10⁻⁸ to 10⁻⁵ mol, VIP enhances developed

isometric force and increases both atrial and ventricular contractility.[1][3][9] This effect is

further augmented by its ability to reduce mean arterial pressure, which facilitates

ventricular-vascular coupling.[1][3]

Positive Chronotropy (Heart Rate): The presence of VIP nerves around the SA and AV nodes

strongly supports its role in heart rate regulation.[1][3][9] Exogenous or endogenously

released VIP can significantly increase heart rate, with a more potent effect than

norepinephrine.[3][9]

Signaling Pathways
VIP exerts its cellular effects by binding to specific G-protein-coupled receptors (GPCRs).

VIP Receptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/2992292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743256/
https://journals.physiology.org/doi/full/10.1152/japplphysiol.00366.2004
https://journals.physiology.org/doi/full/10.1152/japplphysiol.00366.2004
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://www.researchgate.net/publication/12206497_Vasoactive_intestinal_peptide_Cardiovascular_effects
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://www.researchgate.net/publication/12206497_Vasoactive_intestinal_peptide_Cardiovascular_effects
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://www.researchgate.net/publication/12206497_Vasoactive_intestinal_peptide_Cardiovascular_effects
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://www.researchgate.net/publication/12206497_Vasoactive_intestinal_peptide_Cardiovascular_effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two primary subtypes of VIP receptors, VPAC1 and VPAC2, have been identified.[10][11]

These receptors belong to the Class B family of GPCRs and are activated with high affinity by

both VIP and the related Pituitary Adenylate Cyclase-Activating Peptide (PACAP).[2][10]

VPAC1 Receptors: These are widely distributed and found on endothelial cells, where their

activation can lead to NO release.[2]

VPAC2 Receptors: These are predominantly expressed on smooth muscle cells throughout

the vascular system and in the heart, mediating relaxation and contractility, respectively.[2]

[11]

Downstream Signaling Cascade
The canonical signaling pathway for VIP in the cardiovascular system involves the activation of

adenylyl cyclase.

Receptor Binding: VIP binds to either VPAC1 or VPAC2 receptors on the cell surface.[12]

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an

enzyme that converts ATP into cyclic AMP (cAMP).[1]

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A

(PKA).[4][13]

Cellular Response: PKA then phosphorylates various downstream targets, leading to the

physiological response, such as smooth muscle relaxation (vasodilation) or increased

cardiomyocyte contractility.[13]

In addition to the cAMP/PKA pathway, other signaling molecules like cyclic GMP (cGMP) and

nitric oxide contribute to VIP's vasodilatory effects in specific vascular beds.[1][3]
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Caption: VIP signaling pathway via VPAC receptors.

Quantitative Data on Cardiovascular Effects
The following tables summarize quantitative data from studies investigating the hemodynamic

effects of VIP administration in humans and animals.

Table 1: Effects of Intravenous VIP Infusion in Healthy Humans

Parameter Dosage Duration Result Reference

Mean Arterial

Pressure
400 pmol/kg/hr 100 min ↓ 12% [6]

Total Peripheral

Resistance
400 pmol/kg/hr 100 min ↓ 30% [6]

Forearm

Resistance
400 pmol/kg/hr 100 min ↓ 65% [6]

Heart Rate 400 pmol/kg/hr 100 min ↑ (Tachycardia) [6]

Cardiac Output 400 pmol/kg/hr 0-70 min ↑ [6]

Stroke Volume 400 pmol/kg/hr 71-100 min
↓ (due to volume

loss)
[6]

LV Shortening

Fraction
4x10⁻¹⁰ mol/kg/h N/A ↑ 38% [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b10820943?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://pubmed.ncbi.nlm.nih.gov/3687785/
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Effects of VIP Administration in Conscious Dogs

Parameter Administration Dosage Result Reference

Heart Rate Intravenous 10 µg

↑ 28.1% (from

165.6 to 209.1

bpm)

[14]

Mean Arterial

Pressure
Intravenous 10 µg

↓ 37.9% (from

126.6 to 79.1

mmHg)

[14]

Heart Rate Intracoronary 0.5 µg

↑ 46.4% (from

143.0 to 208.7

bpm)

[14]

Mean Arterial

Pressure
Intracoronary 0.5 µg

↓ (Slight change,

-7.7 mmHg)
[14]

Experimental Protocols
Understanding the cardiovascular effects of VIP has been achieved through a variety of in vivo

and in vitro experimental models.

In Vivo Hemodynamic Studies in Humans
Objective: To characterize the systemic and regional hemodynamic responses to exogenous

VIP.

Methodology:

Subject Recruitment: Healthy, normotensive volunteers are recruited after providing

informed consent.

Catheterization: Catheters are placed for drug infusion (e.g., antecubital vein), blood

pressure monitoring (e.g., radial artery), and blood sampling. Forearm blood flow is

measured using plethysmography. Cardiac output is measured using techniques like

thermodilution or echocardiography.
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Baseline Measurement: After a stabilization period, baseline measurements of heart rate,

blood pressure, cardiac output, and forearm blood flow are recorded.

VIP Infusion: A constant infusion of synthetic VIP (e.g., 400 pmol/kg/hr) is administered

intravenously for a set duration (e.g., 100 minutes).

Serial Measurements: Hemodynamic parameters are measured serially throughout the

infusion period and during a post-infusion recovery phase.

Data Analysis: Changes from baseline are calculated. Vascular resistance is derived from

the pressure and flow measurements (Resistance = Pressure / Flow).

Reference Study: The protocol described is based on the methodology used to assess VIP's

cardiovascular effects in healthy subjects.[6]
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Caption: Workflow for in vivo VIP infusion studies.
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In Vitro Vascular Reactivity Studies
Objective: To determine the direct effect of VIP on vascular smooth muscle tone and

elucidate the mechanism of vasodilation.

Methodology:

Tissue Preparation: A blood vessel (e.g., rabbit mesenteric artery) is harvested and placed

in a cold, oxygenated physiological salt solution.

Vessel Mounting: Arterial rings are cut and mounted in an organ bath chamber filled with

physiological solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end is

fixed, and the other is attached to an isometric force transducer.

Pre-contraction: The vessel rings are pre-contracted with a vasoconstrictor agent like

norepinephrine (NE).

VIP Application: Once a stable contraction is achieved, cumulative concentrations of VIP

are added to the bath to generate a dose-response curve.

Inhibitor Studies: To probe the mechanism, the experiment is repeated in the presence of

inhibitors, such as an NO synthase inhibitor (e.g., L-NAME) or receptor antagonists.

Data Analysis: The relaxation response to VIP is expressed as a percentage of the pre-

contraction induced by NE.

Reference Study: This protocol is a standard method for assessing vasodilation in isolated

arteries.[7]

Patch-Clamp Electrophysiology on Cardiomyocytes
Objective: To investigate the effects of VIP on the ionic currents underlying the cardiac action

potential.

Methodology:

Cell Isolation: Single atrial or ventricular cardiomyocytes are enzymatically isolated from

an animal heart (e.g., canine).
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Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure

specific ion channel currents (e.g., L-type Ca²⁺ current, delayed rectifier K⁺ current). A

glass micropipette forms a high-resistance seal with the cell membrane.

Baseline Current Measurement: Specific voltage protocols are applied to elicit and record

the ionic current of interest under baseline conditions.

VIP Application: VIP is applied to the cell via the superfusion solution.

Post-VIP Measurement: The same voltage protocols are applied again to record the

current in the presence of VIP.

Data Analysis: The amplitude and kinetics of the currents before and after VIP application

are compared to determine the peptide's effect on specific ion channels.

Reference Study: This technique was used to demonstrate that VIP increases delayed

rectifier K⁺ and L-type calcium currents in canine atrial myocytes.[13]

Role in Cardiovascular Pathophysiology
Alterations in the VIP signaling system are implicated in several cardiovascular diseases.

Heart Failure (HF): The role of VIP in heart failure is complex. Some studies report that

plasma VIP concentrations can increase significantly in patients with congestive heart failure,

potentially as a compensatory mechanism to counteract vasoconstriction and improve

myocardial performance.[1][15] However, other work suggests decreased VIP concentrations

are related to the progressive worsening of heart failure.[15] In animal models, VIP infusion

has been shown to reverse existing myocardial fibrosis, a key pathology in heart failure,

suggesting a therapeutic potential.[16][17]

Hypertension: In spontaneously hypertensive rats, the activation of adenylyl cyclase in

response to VIP is impaired by as much as 69%, suggesting that a reduced response to

VIP's vasodilatory effects could contribute to the hypertensive state.[1]

Myocardial Ischemia and Reperfusion: VIP release in the heart is increased during coronary

artery occlusion and subsequent reperfusion.[1][3] It is thought that VIP may promote local

blood flow and exert a protective, free-radical scavenging effect in this context.[1][3]
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Caption: VIP's core effects on the cardiovascular system.

Conclusion
Vasoactive Intestinal Peptide is a critical neuropeptide in the regulation of the cardiovascular

system. Through its potent vasodilatory, inotropic, and chronotropic actions, mediated primarily

by VPAC1 and VPAC2 receptors and the cAMP-PKA signaling pathway, VIP plays a

fundamental role in controlling blood pressure, heart function, and coronary blood flow.[1][3][4]

Dysregulation of the VIP system is associated with conditions like heart failure and

hypertension, highlighting its importance in cardiovascular homeostasis.[1][15] The ability of

VIP to reverse myocardial fibrosis and its protective effects during ischemia suggest that VIP

and its signaling pathways represent promising targets for the development of novel therapies

for a range of cardiovascular diseases.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10820943?utm_src=pdf-body-img
https://www.benchchem.com/product/b10820943?utm_src=pdf-body
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/11121793/
https://en.wikipedia.org/wiki/Vasoactive_intestinal_peptide
https://academic.oup.com/cardiovascres/article/49/1/27/293330
https://pubmed.ncbi.nlm.nih.gov/14974913/
https://pubmed.ncbi.nlm.nih.gov/31449808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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